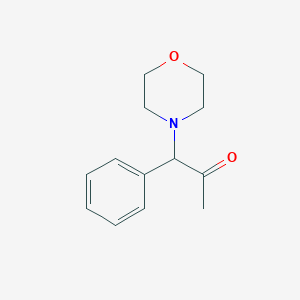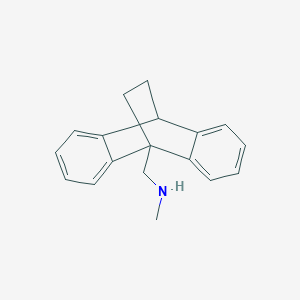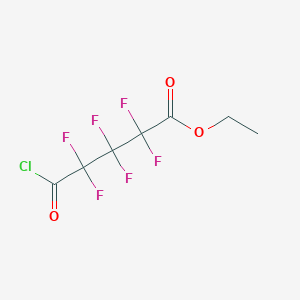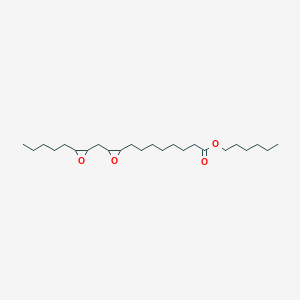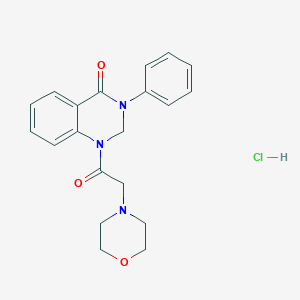
Moquizone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moquizone hydrochloride is a chemical compound that is used in scientific research for its potential therapeutic benefits. It is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
Moquizone hydrochloride works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
Moquizone hydrochloride has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of specificity for its target enzymes and proteins, which makes it a useful tool for studying the role of these molecules in disease development. However, this compound also has limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are a number of future directions for the study of moquizone hydrochloride. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the study of the role of this compound in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of this compound-based therapies for cancer and neurodegenerative diseases is an area of active research.
Synthesis Methods
Moquizone hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst to form 2-ethyl-3-(2-aminophenyl)quinazolin-4(3H)-one. The second step involves the reaction of this intermediate with hydrochloric acid to form this compound.
Scientific Research Applications
Moquizone hydrochloride has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
properties
CAS RN |
19395-78-9 |
|---|---|
Molecular Formula |
C20H22ClN3O3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23;/h1-9H,10-15H2;1H |
InChI Key |
NUQJOBPPCCFWJG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Other CAS RN |
19395-78-9 |
Related CAS |
19395-58-5 (Parent) |
synonyms |
1-morpholino-acetyl-3-phenyl- 2,3-dihydro-4(1H)-quinazolinone. HCl moquizone moquizone hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

